Cas no 1396564-99-0 (1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea)

1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea Chemical and Physical Properties
Names and Identifiers
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- 1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea
- 1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]urea
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- Inchi: 1S/C15H13ClN6O2/c1-21-15(24)22(20-19-21)13-7-5-11(6-8-13)17-14(23)18-12-4-2-3-10(16)9-12/h2-9H,1H3,(H2,17,18,23)
- InChI Key: IZUDJVUKVLFCSK-UHFFFAOYSA-N
- SMILES: N(C1=CC=CC(Cl)=C1)C(NC1=CC=C(N2C(=O)N(C)N=N2)C=C1)=O
1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6233-0206-4mg |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-25mg |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-3mg |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-15mg |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-2mg |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-5μmol |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-5mg |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-40mg |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-10μmol |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6233-0206-20mg |
1-(3-chlorophenyl)-3-[4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl]urea |
1396564-99-0 | 20mg |
$99.0 | 2023-09-09 |
1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea Related Literature
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea
Introduction to 1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea (CAS No. 1396564-99-0)
1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 1396564-99-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural framework of this molecule incorporates several key functional groups, including a chlorophenyl moiety and a tetrazole ring system, which are known to contribute to its pharmacological potential.
The chlorophenyl group in the molecular structure of 1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea introduces a electron-withdrawing effect that can modulate the reactivity and binding affinity of the molecule. This feature is particularly relevant in the design of drugs targeting enzymes and receptors with specific electronic requirements. Additionally, the presence of a tetrazole ring enhances the compound's ability to interact with biological targets due to its nitrogen-rich structure and potential for hydrogen bonding interactions.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The tetrazole moiety in 1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenylurea has been extensively studied for its role in enhancing drug potency and selectivity. Studies have demonstrated that tetrazole-based compounds can exhibit inhibitory effects on various enzymes and receptors involved in critical biological pathways. For instance, modifications at the tetrazole ring can fine-tune the pharmacokinetic properties of the molecule, leading to improved bioavailability and reduced toxicity.
The methyl group at the 4-position of the tetrazole ring in this compound is another key feature that contributes to its biological activity. This substituent can influence the electronic distribution within the molecule, thereby affecting its interaction with biological targets. The combination of these structural elements makes 1-(3-chlorophenyl)-3-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-y l)phenylurea a versatile scaffold for developing novel therapeutic agents.
In recent years, there has been growing interest in exploring the potential of 1-(3-chlorophenyl)-3 - 4( - - - )phen ylurea as a lead compound for drug development. Preliminary studies have shown that this molecule exhibits inhibitory activity against several target enzymes relevant to inflammatory and infectious diseases. The chlorophenyl group has been identified as a crucial determinant of its binding affinity to these targets. Furthermore, the presence of multiple hydrogen bond donors and acceptors within its structure enhances its ability to interact with biological macromolecules.
The synthesis of 1-(3-chlorophenyl)-3 - - phen ylurea involves multi-step organic transformations that require careful optimization to ensure high yield and purity. The introduction of the tetrazole ring is particularly challenging due to its sensitivity to reaction conditions. However, recent methodological advancements have made it possible to synthesize this compound with greater efficiency and scalability. These improvements have opened up new avenues for exploring its pharmacological potential.
One of the most exciting aspects of studying - phen ylurea is its potential as a tool for understanding molecular recognition processes in biological systems. The precise arrangement of functional groups within this molecule allows researchers to dissect how different structural features contribute to its biological activity. This knowledge can be leveraged to design more effective drugs with improved therapeutic profiles.
Future research directions for - phen ylurea include exploring its mechanism of action and evaluating its efficacy in preclinical models. By understanding how this compound interacts with biological targets at a molecular level, scientists can identify opportunities for further optimization. Additionally, computational studies using molecular modeling techniques can provide valuable insights into its binding mode and pharmacokinetic properties.
The development of novel therapeutic agents relies heavily on innovative chemical synthesis methods and interdisciplinary collaboration between chemists and biologists. The study of compounds like - phen ylurea exemplifies how structural modifications can lead to significant improvements in drug efficacy and safety. As research continues to uncover new applications for this molecule, it is likely that it will play an important role in advancing our understanding of disease mechanisms and developing new treatments.
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